molecular formula C39H40IN3O2S3 B1140517 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide CAS No. 105176-22-5

5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide

Cat. No. B1140517
M. Wt: 805.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex thiazole and benzothiazole derivatives often involves multiple steps, including condensation and cycloaddition reactions. For instance, the synthesis of related thiazole compounds has been achieved through methods like microwave-assisted synthesis, as seen in the preparation of 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and related compounds (Zidar, Kladnik, & Kikelj, 2009). These methods are crucial for efficiently creating the complex structures characteristic of such molecules.

Molecular Structure Analysis

The molecular structure of such complex compounds is often elucidated through spectroscopic methods and X-ray crystallography. The structural details can reveal the arrangement of various functional groups and the overall conformation of the molecule. For example, the molecular structure of related compounds like ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been characterized using X-ray diffraction, showcasing the detailed arrangement of its molecular components (Koca et al., 2014).

Chemical Reactions and Properties

Complex molecules like this one often exhibit unique reactivity due to the presence of multiple reactive sites, such as thiazole and benzothiazole rings. These components can undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, as observed in related compounds. For instance, the synthesis of Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine] via Cycloaddition Reactions is an example of how complex reactions are used to build such structures (Zeng, Ren, Fu, & Li, 2018).

Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in complex synthetic pathways and structural analyses. For instance, it's related to the synthesis of Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a]Pyrimidine] via Cycloaddition Reactions, revealing its role in generating novel compounds with intricate cyclic structures (Zeng, Ren, Fu, & Li, 2018).

Formation and Energy Studies

Quantum-chemical calculations and studies are conducted on similar compounds to understand their formation, energy, and molecular interactions. This includes exploring the formation of dimers, tetramers, and octamers of related thiacarbocyanine dyes, highlighting the potential of the compound in forming π-stacking dimers and various tetramer configurations (Avakyan, Shapiro, & Alfimov, 2014).

Cycloaddition Reactions

The compound is associated with 1,3-dipolar cycloaddition reactions, a method used to synthesize heterocyclic compounds. It reflects the compound's significance in forming diverse heterocyclic structures and its potential role in medicinal chemistry (Ren, Hu, Huang, & Li, 2018).

Crystallographic Insights

Crystallographic studies are conducted to understand the precise structural details of related compounds. These studies provide insights into the molecular conformation, bonding, and interactions within the crystal lattice, contributing to a better understanding of the compound's properties (Li, Liu, Zhu, Chen, & Sun, 2015).

Molecular Design and Photophysical Properties

Research also extends to the molecular design of related compounds, aiming to develop materials with specific photophysical properties. This includes the design of unsymmetrical squaraine dyes, illustrating the compound's relevance in the field of organic electronics and photovoltaics (Kim, Mor, Paulose, Varghese, Baik, & Grimes, 2010).

properties

IUPAC Name

5-[3-ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)methyl]-1,3-thiazol-3-ium-4-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40N3O2S3.HI/c1-6-40-31-24-27(5)20-22-32(31)45-34(40)25-30(44-9-4)21-23-33-39(43)42(8-3)36(46-33)26-35-41(7-2)37(28-16-12-10-13-17-28)38(47-35)29-18-14-11-15-19-29;/h10-26H,6-9H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPZNSNORJTEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC=C3C(=O)[N+](=C(S3)C=C4N(C(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)CC)CC)OCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40IN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747906
Record name 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide

CAS RN

105176-22-5
Record name 5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylide ne]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-d ihydro-4-oxothiazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.